thermodynamic stability of (5,6-Dimethylpyridin-2-yl)methanol
thermodynamic stability of (5,6-Dimethylpyridin-2-yl)methanol
An In-Depth Technical Guide to the Thermodynamic Stability of (5,6-Dimethylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. Pyridine derivatives are a prevalent structural motif in medicinal chemistry, making a thorough understanding of their stability profiles essential. This guide provides a comprehensive framework for evaluating the , a representative pyridylmethanol derivative. We will explore a multi-faceted approach that integrates experimental thermal analysis techniques with computational quantum mechanics. This document is designed not as a rigid protocol, but as a self-validating system of inquiry, explaining the causal relationships behind experimental choices and providing the user with the tools to generate a robust and reliable stability profile for this and similar molecules.
The Critical Role of Thermodynamic Stability in Pharmaceutical Development
In the pharmaceutical industry, material stability is a paramount concern that directly impacts the safety, efficacy, and shelf-life of a drug product.[1] A molecule that is thermodynamically unstable under storage or physiological conditions can degrade into impurities, which may be inactive, toxic, or result in a sub-optimal therapeutic dose. For pyridine-based compounds like (5,6-Dimethylpyridin-2-yl)methanol, which may serve as key intermediates or APIs, understanding thermal behavior is non-negotiable.[2] Thermodynamic stability analysis helps to identify optimal storage conditions, select compatible excipients, and prevent premature degradation, thereby ensuring the development of a stable and effective drug formulation.
Physicochemical Profile of (5,6-Dimethylpyridin-2-yl)methanol
A foundational understanding of the molecule's basic properties is the first step in any stability investigation. (5,6-Dimethylpyridin-2-yl)methanol is an organic compound featuring a pyridine ring substituted with two methyl groups and a hydroxymethyl group.[3] This structure imparts moderate to high polarity due to the hydroxyl group, which can participate in hydrogen bonding, influencing its solubility and intermolecular interactions.[3]
Table 1: Known Physicochemical Properties of (5,6-Dimethylpyridin-2-yl)methanol
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [3] |
| InChIKey | AFQXZHJUNVABML-UHFFFAOYSA-N | [3] |
| SMILES | CC1=C(C)N=C(CO)C=C1 | [3] |
| Synonyms | 5,6-Dimethyl-2-pyridinemethanol | [3] |
A critical gap in the existing public data is the lack of experimentally determined thermal properties such as melting point and decomposition temperature. The methodologies outlined in this guide are designed to precisely determine these unknown values.
Experimental Determination of Thermal Stability
A dual-pronged experimental approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive picture of a material's thermal behavior.[4]
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] It is used to detect and quantify thermal events such as melting, crystallization, and decomposition.[6]
The goal is to subject the molecule to a controlled thermal ramp to identify the temperatures at which physical and chemical changes occur. An endothermic event (heat absorption), like melting, reveals the transition from a solid to a liquid state, a key indicator of purity and physical stability.[7] An exothermic event (heat release) often signifies decomposition, a critical parameter for defining the upper-temperature limit for handling and storage.[5]
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Instrument Calibration: Calibrate the DSC instrument (e.g., Mettler Toledo 822e) for temperature and enthalpy using a certified indium standard.[8] This ensures the accuracy and trustworthiness of the measurements.
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Sample Preparation: Accurately weigh 3-5 mg of (5,6-Dimethylpyridin-2-yl)methanol into a standard 40 µL aluminum pan. Crimp the pan with a lid to create a sealed environment. An empty, sealed pan serves as the reference.
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Thermal Program:
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Equilibrate the sample at 25 °C.
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Ramp the temperature from 25 °C to 350 °C at a linear heating rate of 10 °C/min.[8] This rate is standard for balancing resolution and experimental time.
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Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.[5]
-
-
Data Analysis: Record the heat flow versus temperature. The output is a thermogram showing endothermic and exothermic peaks.[9]
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Melting Point (Tm): Identify the sharp, endothermic peak. The onset temperature is typically reported as the melting point.
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Decomposition (Td): Identify any sharp or broad exothermic peaks following the melt, which indicate decomposition.
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Table 2: Example Data Presentation for DSC Analysis
| Parameter | Observed Value | Interpretation |
| Melting Onset (Tm) | e.g., 85.2 °C | Temperature at which melting begins. |
| Melting Peak | e.g., 88.5 °C | Point of maximum heat absorption during melting. |
| Enthalpy of Fusion (ΔHfus) | e.g., 25.4 kJ/mol | Energy required to melt the sample.[10] |
| Decomposition Onset (Td) | e.g., 220.1 °C | Temperature at which thermal degradation begins. |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] It is essential for determining thermal stability, decomposition temperatures, and quantifying volatile content.[1][12]
By monitoring mass loss as temperature increases, we can pinpoint the exact temperature at which the molecule begins to break down and lose mass. This provides a clear and unambiguous measure of its thermal stability limit.[13] The shape of the mass-loss curve can also reveal whether decomposition occurs in a single step or through multiple stages.
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Instrument Calibration: Calibrate the TGA instrument's mass balance and temperature using appropriate standards.
-
Sample Preparation: Place 5-10 mg of (5,6-Dimethylpyridin-2-yl)methanol onto a tared TGA pan (platinum or ceramic).
-
Thermal Program:
-
Heat the sample from 25 °C to 600 °C at a linear heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure the observed mass loss is due to thermal decomposition, not oxidation.
-
-
Data Analysis: Plot the percentage of initial mass versus temperature.
-
Onset of Decomposition (Tonset): Determine the temperature at which significant mass loss begins. This is often calculated from the derivative of the TGA curve (DTG).
-
Residual Mass: Note the percentage of mass remaining at the end of the experiment, which corresponds to non-volatile decomposition products (e.g., char).
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Table 3: Example Data Presentation for TGA Analysis
| Parameter | Observed Value | Interpretation |
| Onset Temperature (5% mass loss) | e.g., 215.5 °C | Temperature at which 5% of the initial mass has been lost. A common metric for stability comparison. |
| Decomposition Peak (DTG) | e.g., 235.8 °C | Temperature of the maximum rate of mass loss. |
| Residual Mass at 600 °C | e.g., 2.1% | Indicates the amount of non-volatile residue. |
Computational Prediction of Thermodynamic Stability
While experimental methods provide macroscopic thermal data, computational chemistry, specifically Density Functional Theory (DFT), offers insights into molecular stability at the electronic level.[14][15]
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[16] By solving for the electron density, it can accurately calculate molecular energies, geometric structures, and other properties that correlate with stability.[14][17]
A molecule's stability is fundamentally related to its electronic structure. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally implies higher kinetic stability and lower chemical reactivity.[18] Calculating thermodynamic properties like enthalpy of formation provides a theoretical measure of the molecule's energy relative to its constituent elements, a direct indicator of thermodynamic stability.
-
Structure Optimization: Build the 3D structure of (5,6-Dimethylpyridin-2-yl)methanol. Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311G++(d,p)) to find the lowest energy conformation.[18]
-
Frequency Calculation: Perform a vibrational frequency analysis on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield thermodynamic data like enthalpy and Gibbs free energy.
-
Electronic Property Analysis: From the optimized structure, calculate key electronic properties.
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Total Energy: The absolute electronic energy of the molecule.
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HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, indicating electronic stability.
-
Molecular Electrostatic Potential (MEP) Map: Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of reactivity.
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Table 4: Example Data Presentation for DFT Calculations
| Parameter | Calculated Value | Interpretation |
| Total Energy (Hartree) | e.g., -498.1234 | The ground-state electronic energy of the molecule. |
| HOMO Energy (eV) | e.g., -6.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy (eV) | e.g., -0.8 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (eV) | e.g., 5.7 | A larger gap suggests higher kinetic stability. |
| Gibbs Free Energy of Formation | Calculated Value | The theoretical energy change upon forming the molecule from its elements. |
Integrated Stability Assessment
True scientific insight comes from synthesizing data from multiple, orthogonal techniques. The experimental and computational approaches described are self-validating and complementary.
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Correlation: A high decomposition temperature measured by TGA/DSC should correlate with a large HOMO-LUMO gap calculated by DFT.
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Mechanism: If TGA shows a multi-step decomposition, DFT calculations can be used to explore potential fragmentation pathways and the energies associated with breaking specific bonds.
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Structural Influence: The electron-donating methyl groups and the hydrogen-bonding capable methanol group on the pyridine ring all influence the electron density and, therefore, the stability.[18] DFT can precisely quantify these electronic effects, while DSC can measure their macroscopic impact on properties like melting point.
Visualizing Workflows and Relationships
Diagram 1: Comprehensive Stability Analysis Workflow
Caption: Workflow for a multi-faceted stability assessment.
Diagram 2: Structure-Stability Relationships
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